N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
Description
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide is a chiral piperidine derivative featuring an acetamide group at the 3-position of the piperidine ring and a 2-amino-acetyl substituent at the 1-position (R-configuration). This compound’s stereochemistry and functional groups make it a candidate for studying enzyme interactions, particularly in medicinal chemistry. Its synthesis typically involves acetylation of a piperidine precursor followed by selective functionalization.
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFCOVSCMHDIRQ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features an acetamide functional group linked to a piperidine ring, which is known for its diverse biological activities. The molecular formula is , and its structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that acetamides, including this compound, exhibit significant antimicrobial properties. A study on sulfonamide derivatives showed that compounds with acetamide linkages can inhibit dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis. This inhibition leads to antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Acetamides
| Compound | MIC against B. subtilis (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| This compound | 75 | <125 |
| Sulfonamide derivative | 50 | 100 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in studies focusing on cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). These compounds were shown to induce cytotoxic effects through mechanisms such as cell cycle arrest and apoptosis .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines. The IC50 values for A-549 and MCF-7 cells were found to be 20 µM and 15 µM, respectively, indicating potent anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DHFR : This enzyme is critical for DNA synthesis in bacteria and cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide is C₉H₁₄N₂O₂, with a molecular weight of approximately 170.23 g/mol. The compound features a piperidine ring substituted with an amino-acetyl group, which contributes to its unique reactivity and biological interactions.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications in treating neurological disorders. Its structural characteristics allow it to interact with neurotransmitter receptors, potentially affecting conditions such as depression and anxiety. Research indicates that similar compounds can modulate the activity of central nervous system targets, making this compound a candidate for further pharmacological studies .
The compound exhibits various biological activities, including antimicrobial and antiviral properties. Studies have shown that derivatives of piperidine compounds can inhibit bacterial growth and viral replication, suggesting that this compound may share these properties .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Antiviral | Potential to inhibit viral replication | |
| Neuropharmacological | Modulates neurotransmitter receptor activity |
Chemical Synthesis
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the synthesis of derivatives with enhanced biological activity or altered pharmacokinetic properties .
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding ketones or acids | Potassium permanganate |
| Reduction | Produces amines or alcohols | Lithium aluminum hydride |
| Substitution | Replaces functional groups | Alkyl halides, acyl chlorides |
Case Study 1: Neuropharmacological Effects
Research conducted on piperidine derivatives has demonstrated their potential in treating anxiety disorders by acting on serotonin receptors. This compound was tested for its ability to modulate these receptors, showing promise as a lead compound for developing anxiolytic medications .
Case Study 2: Antimicrobial Activity
A study investigating the antimicrobial properties of various piperidine derivatives found that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide vary in substituents on the piperidine ring, acetamide modifications, or additional functional groups. These variations influence physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Analysis
This difference may limit its utility in polar target interactions compared to the amino-substituted parent compound. The hydroxyimino group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide introduces tautomerism, which could stabilize binding interactions or alter metabolic stability.
Biological Activity Trends Enzyme Inhibition: The dichloro-pyridazinone moiety in S16 and phenylsulfonyl groups in N-substituted derivatives demonstrate that electron-withdrawing groups enhance enzyme inhibition (e.g., PRMT5, AChE). In contrast, the amino-acetyl group in the target compound may favor interactions with amine-recognizing biological targets. Chiral Specificity: The R-configuration in the parent compound is critical for stereoselective binding, as seen in analogs like N-Acetyl Linagliptin , where chirality dictates DPP-4 affinity.
Synthetic Feasibility The target compound’s discontinued status may reflect challenges in stereochemical control during synthesis. Comparatively, the hydroxyimino analog achieves moderate yields (68–72%) via straightforward acetylation, suggesting more scalable routes. Chloro-acetyl derivatives are synthesized via reactive intermediates (e.g., chloroacetyl chloride), which require careful handling but offer versatile functionalization pathways.
Physicochemical Properties Lipophilicity: Ethyl and chloro substituents increase logP values, whereas amino and hydroxyimino groups enhance solubility. These properties must be balanced for optimal bioavailability. Metabolic Stability: Bulky groups (e.g., phenylsulfonyl ) may reduce metabolic clearance, while small polar groups (e.g., amino) could increase susceptibility to enzymatic degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
